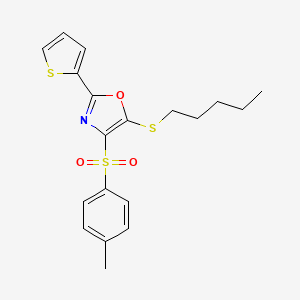
5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole, also known as PTOT, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PTOT belongs to the family of oxazole derivatives, which are known for their diverse biological activities. In
Mécanisme D'action
The exact mechanism of action of 5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole is not fully understood. However, it is believed that 5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole exerts its therapeutic effects by inhibiting the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in the inflammatory response. 5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole has a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. 5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, 5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole has several advantages for lab experiments. It is relatively easy to synthesize and yields high purity product. It has also been shown to have low toxicity and is well tolerated in animal studies. However, 5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole has some limitations for lab experiments. It is not water-soluble, which may limit its use in certain assays. Additionally, 5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole has a short half-life, which may make it difficult to study its long-term effects in vivo.
Orientations Futures
There are several future directions for the research of 5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to determine the optimal dosage and administration route for 5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole. Additionally, the mechanism of action of 5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole needs to be further elucidated to fully understand its therapeutic potential. Another area of interest is the development of 5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole analogs with improved properties, such as increased water solubility and longer half-life. These analogs may have even greater therapeutic potential than 5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole itself.
Méthodes De Synthèse
5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole can be synthesized through a multi-step process that involves the reaction of 2-(thiophen-2-yl)-4-tosyl-5,5-dimethyl-1,3-oxazole with pentyl mercaptan in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole. This synthesis method has been optimized and yields high purity 5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole for further research.
Applications De Recherche Scientifique
5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. 5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole has also been studied for its ability to inhibit the activity of certain enzymes, which play a role in the progression of cancer and other diseases.
Propriétés
IUPAC Name |
4-(4-methylphenyl)sulfonyl-5-pentylsulfanyl-2-thiophen-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S3/c1-3-4-5-12-25-19-18(20-17(23-19)16-7-6-13-24-16)26(21,22)15-10-8-14(2)9-11-15/h6-11,13H,3-5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKOEQCFEUFQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

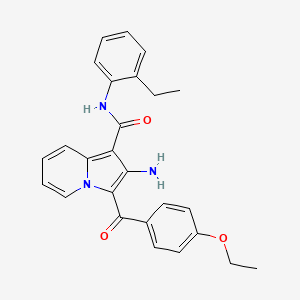
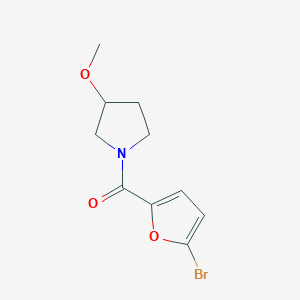
![ethyl 2-(2-((4-(2,3-dimethylphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2972511.png)
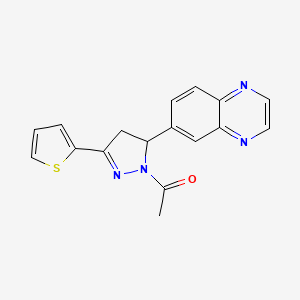
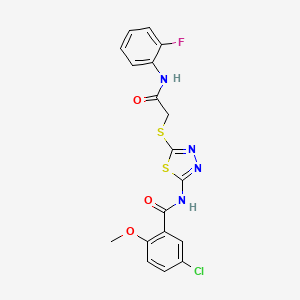
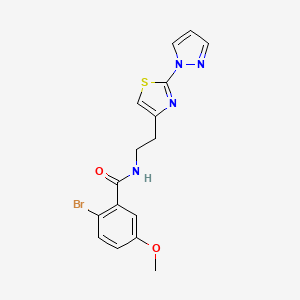
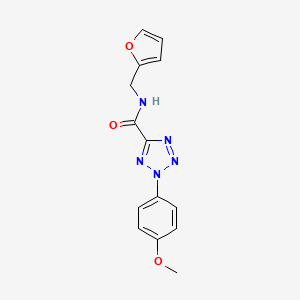
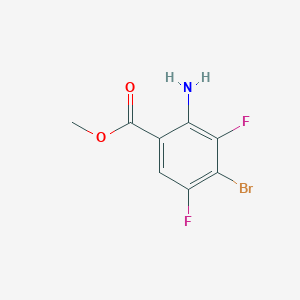
![benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
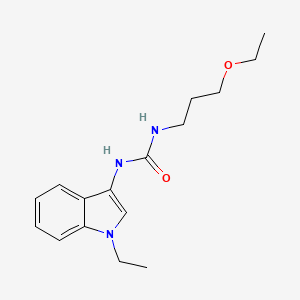
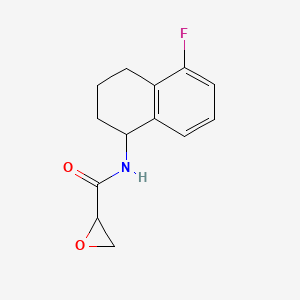
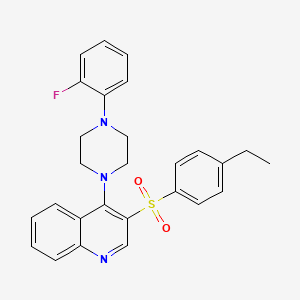
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2972526.png)
![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B2972527.png)